molecular formula C21H25ClN2O4 B444886 1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B444886
M. Wt: 404.9g/mol
InChI Key: ZIGBWQVTEWNOSR-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 3,4,5-trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.

    Introduction of 3,4,5-Trimethoxybenzyl Group: Finally, the compound is further reacted with 3,4,5-trimethoxybenzyl chloride under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can be used as a probe to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.

Medicine

Medically, this compound may have potential as a lead compound for the development of new therapeutic agents. Its structural features suggest it could interact with specific biological pathways, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but generally, it may influence signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-phenyl)-[4-(3,4,5-trimethoxy-phenyl)-piperazin-1-yl]-methanone: Similar structure but with a different substitution pattern on the aromatic ring.

    (3-Chloro-phenyl)-[4-(3,4-dimethoxy-benzyl)-piperazin-1-yl]-methanone: Lacks one methoxy group compared to the target compound.

    (3-Chloro-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperidin-1-yl]-methanone: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

The uniqueness of 1-(3-CHLOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE lies in its specific substitution pattern and the presence of both a piperazine ring and multiple methoxy groups. This combination of features can result in unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25ClN2O4/c1-26-18-11-15(12-19(27-2)20(18)28-3)14-23-7-9-24(10-8-23)21(25)16-5-4-6-17(22)13-16/h4-6,11-13H,7-10,14H2,1-3H3

InChI Key

ZIGBWQVTEWNOSR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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